molecular formula C19H18N2O3 B3142269 (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate CAS No. 500782-67-2

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate

Cat. No.: B3142269
CAS No.: 500782-67-2
M. Wt: 322.4 g/mol
InChI Key: QBWLJRNILMPTFW-KRWDZBQOSA-N
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Description

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate is a chiral compound that belongs to the class of dihydropyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzyl and oxo groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate typically involves the condensation of appropriate benzyl-substituted precursors under controlled conditions. One common method includes the reaction of benzylamine with benzyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted pyrazine derivatives, while reduction may produce benzyl-substituted dihydropyrazine alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate: The enantiomer of the compound, which may exhibit different biological activity.

    Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate: The racemic mixture of the compound.

    2-Benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate: A similar compound lacking the benzyl group at the 2-position.

Uniqueness

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of multiple benzyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

benzyl (3S)-3-benzyl-2-oxo-1,3-dihydropyrazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18-17(13-15-7-3-1-4-8-15)21(12-11-20-18)19(23)24-14-16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLJRNILMPTFW-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 2
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(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 3
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 4
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 5
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 6
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate

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